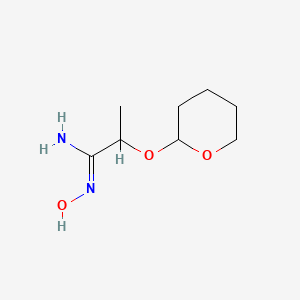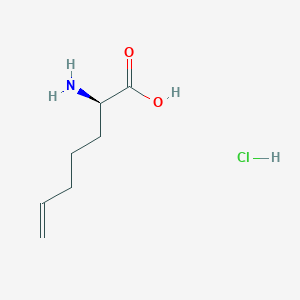![molecular formula C9H12BrNO3S B6619160 Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate CAS No. 92503-35-0](/img/structure/B6619160.png)
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate (EBOTA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents, such as acetone and methanol. EBOTA has a molecular weight of 310.26 g/mol and a melting point of 110-112°C. It is a relatively safe compound and has been used in a variety of scientific studies due to its high solubility, low toxicity, and low cost.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is not fully understood. However, it is believed that the bromoethyl group of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can act as a nucleophile, attacking the electrophilic carbon of the substrate. The thiazole ring of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can also act as an electron-withdrawing group, increasing the electrophilicity of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate are not well understood. However, it has been shown to have some antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some antifungal activity. It has also been shown to have some anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate in laboratory experiments is its low cost and high solubility in organic solvents. It is also relatively non-toxic and can be easily synthesized. However, it is important to note that Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a relatively unstable compound and can degrade over time.
Direcciones Futuras
There are many potential future directions for research on Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate. These include further studies on its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. Additionally, further research could be done to better understand its mechanism of action and to develop new methods for its synthesis. Other potential areas of research include the development of new compounds based on Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate and the study of its potential applications in medicine and other fields.
Métodos De Síntesis
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be synthesized using a two-step process. The first step involves the reaction of ethyl chloroacetate with sodium bromoacetate in aqueous solution to form ethyl 2-bromoacetate. The second step involves the reaction of ethyl 2-bromoacetate with thiourea in anhydrous ethanol to form Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has been used in a variety of scientific studies due to its high solubility, low toxicity, and low cost. It has been used as a reagent in the synthesis of a variety of compounds, such as thiazolidinones, thiadiazoles, and thiadiazolines. It has also been used as a catalyst in the synthesis of 1,2,3,4-tetrahydro-2-oxo-3-thiazolecarboxylic acid esters, and as a ligand in the synthesis of transition metal complexes.
Propiedades
Número CAS |
92503-35-0 |
|---|---|
Fórmula molecular |
C9H12BrNO3S |
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C9H12BrNO3S/c1-2-14-9(13)5-8-11(4-3-10)7(12)6-15-8/h5H,2-4,6H2,1H3/b8-5+ |
Clave InChI |
XTXPYSSPMHXYKG-VMPITWQZSA-N |
SMILES isomérico |
CCOC(=O)/C=C/1\N(C(=O)CS1)CCBr |
SMILES canónico |
CCOC(=O)C=C1N(C(=O)CS1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)

![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

